molecular formula C15H20N2O2 B070779 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile CAS No. 170306-62-4

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Cat. No. B070779
M. Wt: 260.33 g/mol
InChI Key: SMZBYPCVZWQVMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” can be represented by the SMILES string OCCC1NCCC(C=C2OCC)=C1C=C2OCC . This string represents a linear notation for encoding molecular structures and is widely used in chemical informatics.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

THIQ derivatives, including 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been extensively studied for their therapeutic potential across a variety of medical conditions. Initially recognized for their neurotoxicity, certain THIQ compounds have since been identified as neuroprotective agents, demonstrating efficacy in preventing Parkinsonism in mammals. This shift from neurotoxic to neuroprotective properties highlights the compound's complex biological activity and its potential utility in drug discovery for neurological disorders (Singh & Shah, 2017).

Anticancer Applications

The THIQ scaffold, to which 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile belongs, has found notable success in anticancer drug discovery. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone. This underscores the scaffold's potential in developing novel anticancer therapies with unique mechanisms of action, offering hope for treating various cancers and infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Neuroprotective and Anti-addictive Properties

Specific THIQ compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess neuroprotective, anti-addictive, and antidepressant-like activities. These properties are linked to their ability to modulate monoaminergic systems in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity. Such findings suggest that THIQ derivatives could be developed into novel drugs for treating neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).

Environmental and Pharmacological Implications

The broader implications of THIQ derivatives in environmental science and pharmacology have also been explored. Their potential for remediation of organic pollutants in wastewater through enzymatic degradation highlights the compound's utility beyond pharmacological applications. This suggests a dual role for THIQ derivatives in both medical therapeutics and environmental sustainability (Husain & Husain, 2007).

properties

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-18-14-9-11-6-8-17-13(5-7-16)12(11)10-15(14)19-4-2/h9-10,13,17H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZBYPCVZWQVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

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